

4-Chloro-6-methoxyquinoline-3-carbonitrile structure-activity relationship (SAR) studies

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Compound of Interest

Compound Name: 4-Chloro-6-methoxyquinoline-3-carbonitrile

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An In-Depth Guide to the Structure-Activity Relationship of **4-Chloro-6-methoxyquinoline-3-carbonitrile** Derivatives as Kinase Inhibitors

Introduction: The Quinoline-3-Carbonitrile Scaffold in Oncology

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide spectrum of biological activities, including anticancer properties.[1][2][3][4] Within this class, the 4-anilinoquinoline-3-carbonitrile framework has emerged as a particularly potent and versatile template for the design of targeted kinase inhibitors.[5] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for derivatives of **4-chloro-6-methoxyquinoline-3-carbonitrile**, a key intermediate in the synthesis of these inhibitors. We will explore how modifications to this core structure influence potency and selectivity, compare its performance to the closely related quinazoline scaffold, and provide the experimental context necessary for researchers in drug development.

The development of 4-anilinoquinoline-3-carbonitriles was inspired by the success of 4-anilinoquinazoline-based inhibitors like Gefitinib and Erlotinib, which are approved for cancer treatment.[5][6] Researchers demonstrated that replacing the nitrogen atom at position 3 of the quinazoline ring with an electron-withdrawing carbon-nitrile (C-CN) group could yield

compounds with comparable or even superior inhibitory activity against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR).[5]

Core Structure-Activity Relationship (SAR) Analysis

The **4-chloro-6-methoxyquinoline-3-carbonitrile** molecule serves as a versatile starting point for creating a library of potential inhibitors. The chlorine atom at the C4 position is an excellent leaving group, facilitating nucleophilic substitution with various anilines to generate the final active compounds. The SAR can be systematically dissected by examining the contribution of each component of the scaffold.

Diagram: Key SAR Modification Points

```
// Edges edge [color="#5F6368", arrowhead=normal, style=dashed]; C4 -> quinoline_structure  
[headport="w", taillabel="", labelangle=180, labeldistance=2]; C3 -> quinoline_structure  
[headport="e", taillabel="", labelangle=0, labeldistance=2]; C6_C7 -> quinoline_structure  
[headport="s", taillabel="", labelangle=-90, labeldistance=2]; Aniline_Subs -> C4 [dir=back]; }
```

Caption: General synthesis of 4-anilinoquinoline-3-carbonitrile inhibitors.

Conclusion

The **4-chloro-6-methoxyquinoline-3-carbonitrile** scaffold is a highly validated and versatile starting point for the development of potent kinase inhibitors. Its structure-activity relationship is well-defined, with the C4-anilino substituent serving as the primary driver of kinase selectivity and potency. The C3-nitrile and C6/C7-methoxy groups are critical for maintaining high affinity and favorable drug-like properties. When compared to the analogous quinazoline scaffold, the quinoline-3-carbonitrile framework offers a broader potential for targeting diverse kinases beyond the EGFR family, as exemplified by the dual Src/Abl inhibitor Bosutinib. For researchers in drug development, this scaffold represents a rich area for exploration, with clear guidelines for modification and optimization to generate novel targeted therapies for cancer and other diseases driven by aberrant kinase activity.

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